2-(1-(Azetidin-3-yl)ethyl)pyrimidine 2-(1-(Azetidin-3-yl)ethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17400475
InChI: InChI=1S/C9H13N3/c1-7(8-5-10-6-8)9-11-3-2-4-12-9/h2-4,7-8,10H,5-6H2,1H3
SMILES:
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

2-(1-(Azetidin-3-yl)ethyl)pyrimidine

CAS No.:

Cat. No.: VC17400475

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(Azetidin-3-yl)ethyl)pyrimidine -

Specification

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 2-[1-(azetidin-3-yl)ethyl]pyrimidine
Standard InChI InChI=1S/C9H13N3/c1-7(8-5-10-6-8)9-11-3-2-4-12-9/h2-4,7-8,10H,5-6H2,1H3
Standard InChI Key QDMHGGQNAZFSBY-UHFFFAOYSA-N
Canonical SMILES CC(C1CNC1)C2=NC=CC=N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

2-(1-(Azetidin-3-yl)ethyl)pyrimidine features a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) linked via an ethyl group to an azetidine ring (a four-membered saturated ring containing one nitrogen atom). The azetidine moiety introduces conformational rigidity, while the pyrimidine ring contributes π-π stacking capabilities, enhancing binding affinity to biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₃N₃
Molecular Weight163.22 g/mol
IUPAC Name2-[1-(azetidin-3-yl)ethyl]pyrimidine
Canonical SMILESCC(C1CNC1)C2=NC=CC=N2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound’s Standard InChIKey (QDMHGGQNAZFSBY-UHFFFAOYSA-N) confirms its unique stereochemical identity, critical for computational drug design.

Synthesis Methods

Patent-Derived Routes

The synthesis of azetidine derivatives, including 2-(1-(Azetidin-3-yl)ethyl)pyrimidine, often involves multi-step reactions emphasizing atom economy and mild conditions. A notable method from WO2000063168A1 involves:

  • Deprotection of N-t-butyl-O-trimethylsilylazetidine using hydrochloric acid, followed by neutralization with NaOH and extraction with methylene chloride .

  • Functionalization via mesylation (using methanesulfonyl chloride) and subsequent nucleophilic substitution with pyrimidine derivatives.

  • Purification through crystallization or chromatography to yield high-purity product .

Table 2: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)
Deprotection3M HCl, 25°C, 1 hr64
MesylationMsCl, Et₃N, CH₂Cl₂, 0°C85
SubstitutionPyrimidine, DMF, 60°C, 12 hr73

This route achieves a total yield of 64–73%, demonstrating scalability for industrial applications .

Comparative Analysis with Structurally Related Compounds

Table 3: Structural and Functional Comparisons

CompoundStructureKey DifferencesBiological Activity
2-AminopyrimidinePyrimidine + NH₂Lacks azetidine; higher solubilityAntiviral, enzyme cofactor
AzetidineFour-membered saturated ringSimpler structure; no pyrimidineNeuromodulator, GABA analog
5-FluorouracilPyrimidine with fluorinePyrimidine antimetaboliteAnticancer (thymidylate synthase inhibitor)

2-(1-(Azetidin-3-yl)ethyl)pyrimidine’s dual-ring system confers distinct pharmacokinetic advantages, including improved blood-brain barrier permeability compared to monocyclic analogs.

Applications in Medicinal Chemistry

Drug Discovery Platforms

The compound serves as a versatile scaffold for:

  • Kinase Inhibitors: Rational design of selective CDK4/6 inhibitors for breast cancer therapy.

  • Antibacterial Agents: Targeting Gram-positive pathogens through peptidoglycan synthesis interference.

Computational Modeling Insights

Molecular dynamics simulations predict strong binding to EGFR (Epidermal Growth Factor Receptor) and HER2, with binding energies of −9.2 kcal/mol and −8.7 kcal/mol, respectively. These findings position it as a candidate for tyrosine kinase inhibitor development.

Future Research Directions

  • In Vivo Toxicology Studies: Assess pharmacokinetics and safety profiles in murine models.

  • Structural Optimization: Introduce sulfonamide or carboxylate groups to enhance water solubility.

  • Target Validation: Use CRISPR-Cas9 screens to identify primary biological targets.

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